Tapentadol O-Sulfate
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Overview
Description
Tapentadol O-Sulfate is a sulfate conjugate of tapentadol, a centrally acting opioid analgesic. Tapentadol itself is known for its dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This dual action makes it effective in managing moderate to severe pain, including neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tapentadol involves several steps, starting with the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions. This reaction produces (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, which is then converted into sulfonate esters. These esters undergo reductive deoxygenation to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, which is finally demethylated to obtain tapentadol .
Industrial Production Methods
Industrial production of tapentadol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tapentadol O-Sulfate undergoes various chemical reactions, including:
Oxidation: Tapentadol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the tapentadol molecule.
Substitution: Substitution reactions can occur at different positions on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of tapentadol, as well as substituted derivatives that can have different pharmacological properties .
Scientific Research Applications
Tapentadol O-Sulfate has several scientific research applications:
Mechanism of Action
Tapentadol O-Sulfate exerts its effects through a dual mechanism of action:
μ-Opioid Receptor Agonism: It binds to and activates μ-opioid receptors, leading to analgesia.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by modulating pain pathways
Comparison with Similar Compounds
Similar Compounds
Gabapentin: An anticonvulsant with pain-relieving effects, used for neuropathic pain but with a different mechanism of action.
Uniqueness
Tapentadol O-Sulfate is unique due to its balanced dual mechanism of action, providing effective pain relief with potentially fewer side effects compared to other opioids. Its sulfate conjugate form also offers distinct pharmacokinetic properties, making it a valuable compound in both clinical and research settings .
Properties
CAS No. |
1300037-87-9 |
---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.40 g/mol |
IUPAC Name |
[3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1 |
InChI Key |
HPEFZESOUVTBSA-SMDDNHRTSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C |
Origin of Product |
United States |
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